Cas no 89-37-2 (2,4-dinitrophenyl dimethyldithiocarbamate)
2,4-dinitrophenyl dimethyldithiocarbamate Chemical and Physical Properties
Names and Identifiers
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- 2,4-dinitrophenyl dimethyldithiocarbamate
- (2,4-dinitrophenyl) N,N-dimethylcarbamodithioate
- NSC-11461
- Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester
- YSU5XGX97F
- UNII-YSU5XGX97F
- USAF SN-31
- Dimethyldithiocarbamic acid, 2,4-dinitrophenyl ester
- 2,4-Dinitrophenyl-dimethyl-dithiocarbamate
- WLN: WNR CNW DSYUS&N1&1
- AKOS024383899
- Carbamodithioic acid, N,N-dimethyl-, 2,4-dinitrophenyl ester
- DTXSID0058986
- NSC11461
- AI3-28653
- NS00039326
- Carbamodithioic acid, 2,4-dinitrophenyl ester
- EINECS 201-902-9
- SCHEMBL11760073
- NSC 11461
- 89-37-2
- BRN 2475355
- CARBAMIC ACID, DIMETHYLDITHIO-, 2,4-DINITROPHENYL ESTER
- 2,4-Dinitrophenyl-dimethyldithio-carbamate
- DS-003608
- AIWZJEMZVHJAQB-UHFFFAOYSA-N
-
- Inchi: 1S/C9H9N3O4S2/c1-10(2)9(17)18-8-4-3-6(11(13)14)5-7(8)12(15)16/h3-5H,1-2H3
- InChI Key: AIWZJEMZVHJAQB-UHFFFAOYSA-N
- SMILES: S(C(N(C)C)=S)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 287.00344812g/mol
- Monoisotopic Mass: 287.00344812g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 152Ų
2,4-dinitrophenyl dimethyldithiocarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | D1021-10GM |
3,4-Dihydro-4H-pyran-2-methanol |
89-37-2 | practical | 10gm |
$713.39 | 2023-09-19 | |
| City Chemical | D1010-100GM |
2,4-Dinitrophenyldimethyl Dithiocarbamate |
89-37-2 | 100gm |
$27.15 | 2023-09-19 |
2,4-dinitrophenyl dimethyldithiocarbamate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2,4-dinitrophenyl dimethyldithiocarbamate
2,4-Dinitrophenyl Dimethyldithiocarbamate (CAS No. 89-37-2): A Comprehensive Overview
Introduction to 2,4-Dinitrophenyl Dimethyldithiocarbamate
2,4-Dinitrophenyl dimethyldithiocarbamate, a compound with the CAS registry number 89-37-2, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which combines a dinitrophenyl group with a dimethyldithiocarbamate moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in numerous industrial and scientific contexts.
Recent advancements in chemical synthesis and characterization techniques have enhanced our understanding of this compound's properties and potential applications. Researchers have explored its role in catalysis, material science, and even biotechnology, uncovering new avenues for its utilization. This article delves into the structural features, physical properties, applications, and the latest research findings related to 2,4-dinitrophenyl dimethyldithiocarbamate.
Chemical Structure and Properties
The molecular structure of 2,4-dinitrophenyl dimethyldithiocarbamate consists of a benzene ring substituted with two nitro groups at the 2 and 4 positions. Attached to this aromatic ring is a dimethyldithiocarbamate group (-S-C(S)(CH3)2). This arrangement confers the compound with both electron-withdrawing and electron-donating functionalities, which influence its reactivity and stability.
From a physical standpoint, the compound exhibits a melting point of approximately 150°C, with a molecular weight of 315.16 g/mol. Its solubility in common solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory and industrial processes. The presence of sulfur atoms in the dithiocarbamate group also contributes to its ability to act as a ligand in coordination chemistry.
Applications in Industry and Research
The versatility of 2,4-dinitrophenyl dimethyldithiocarbamate has led to its adoption in multiple industries. One of its primary uses is as an intermediate in the synthesis of more complex organic compounds. For instance, it serves as a precursor in the preparation of biologically active molecules, including certain pharmaceutical agents.
In the field of catalysis, this compound has shown promise as a ligand for transition metal catalysts. Its ability to coordinate with metals such as nickel and palladium has been exploited in catalytic processes for organic transformations. Recent studies have highlighted its effectiveness in promoting cross-coupling reactions under mild conditions.
Additionally, dimethyldithiocarbamates, including this specific derivative, are employed as corrosion inhibitors in various industrial settings. The compound forms protective films on metal surfaces, preventing oxidation and degradation caused by environmental factors.
Synthesis and Characterization
The synthesis of 2,4-dinitrophenyl dimethyldithiocarbamate typically involves multi-step reactions starting from readily available starting materials such as carbon disulfide (CS₂) and ammonia (NH₃). The process often includes nucleophilic substitution or addition reactions to introduce the desired functional groups.
Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the bonding environment and molecular integrity of the synthesized product.
Recent research has focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being incorporated into these processes to ensure sustainability.
Latest Research Findings
In recent years, there has been growing interest in exploring the biological activity of dimethyldithiocarbamates, particularly their potential as anti-inflammatory agents or antioxidants. Studies conducted on animal models have indicated that these compounds may possess anti-inflammatory properties due to their ability to scavenge reactive oxygen species (ROS).
Pioneering work has also been done on utilizing dinitrophenyl dimethyldithiocarbamates as building blocks for supramolecular chemistry. Researchers have demonstrated their ability to form self-assembled structures under specific conditions, opening new possibilities for materials science applications.
In conclusion, 2,4-dinitrophenyl dimethyldithiocarbamate (CAS No. 89-37-2) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure continues to inspire innovative research directions while addressing contemporary challenges in chemistry and materials science.
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